1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
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Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C21H16N4O5 and its molecular weight is 404.382. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related aza-uracil derivatives and their biological activities have been a focus in heterocyclic chemistry. For instance, El‐Barbary, Hafiz, and Abdel-wahed (2011) detailed the synthesis of aza-uracil derivatives, exploring their antimicrobial properties, which indicates the potential of urea derivatives in developing antimicrobial agents (A. El‐Barbary, Y. A. Hafiz, M. Abdel-wahed, 2011). This research is significant for understanding the synthetic pathways and biological implications of compounds structurally related to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea.
Biological Activity and Applications
The exploration of heterocyclic compounds' biological activities, including antimicrobial, anticancer, and antioxidant properties, is crucial. George et al. (2010) synthesized derivatives with potential antioxidant activity, highlighting the diverse biological applications of these compounds and their relevance in addressing oxidative stress-related diseases (S. George, R. Sabitha, P. M. Kumar, T. Ravi, 2010). Additionally, Shankar et al. (2017) focused on the synthesis and evaluation of novel urea derivatives for their anti-microbial activity and cytotoxicity, showcasing the therapeutic potential of such compounds (B. Shankar, P. Jalapathi, M. Nagamani, Bharath Gandu, Karunakar rao Kudle, 2017).
Molecular Modeling and Drug Design
Research in molecular modeling and drug design offers insights into the structural requirements for biological activity. Azam, Prasad, and Thangavel (2012) designed and synthesized 1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives as potential anti-Parkinsonian agents, providing a framework for understanding how modifications to the urea backbone can influence pharmacological profiles (F. Azam, M. V. V. Prasad, N. Thangavel, 2012).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5/c26-21(22-14-7-8-16-18(11-14)29-12-28-16)23-15-5-2-1-4-13(15)10-19-24-20(25-30-19)17-6-3-9-27-17/h1-9,11H,10,12H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESFXHUORXEFFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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